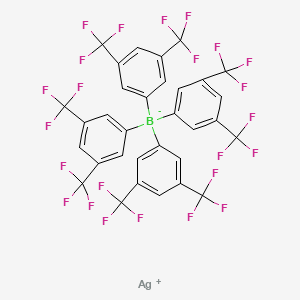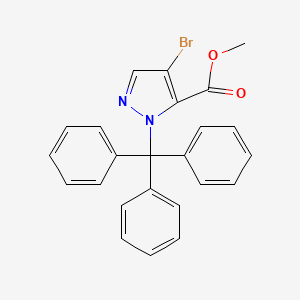![molecular formula C18H24N2O3 B13654621 tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation: Ethyl 2-oxindoline-5-carboxylate is treated with a base to form a dianion, which is then alkylated.
Cyclization: The alkylated product undergoes cyclization to form the spirocyclic structure.
Demethylation: The resulting spirocyclic oxindole is demethylated to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Chemical Reactions Analysis
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like Raney Nickel to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents, and reducing agents .
Scientific Research Applications
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery.
Medicine: It has been studied for its potential therapeutic effects, including as a growth hormone secretagogue and neurokinin antagonist.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various receptors, influencing biological pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic oxindole compounds, such as:
Spiro[indoline-3,4’-pyran]-5’-carboxylate: This compound has a similar spirocyclic structure but with a pyran ring instead of a piperidine ring.
Spiro[indoline-3,4’-quinazoline]-2,4’-dione: This compound features a quinazoline ring, offering different biological activities.
The uniqueness of tert-Butyl 7-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure and the potential for diverse biological activities .
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 7-methyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-12-6-5-7-13-14(12)19-15(21)18(13)8-10-20(11-9-18)16(22)23-17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,21) |
InChI Key |
HGTFPABIWBICKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



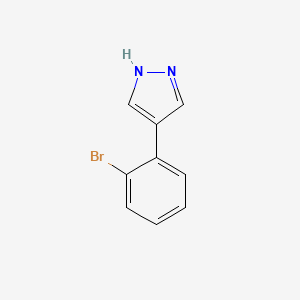
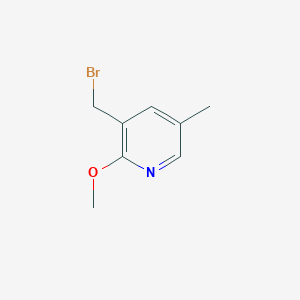


![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
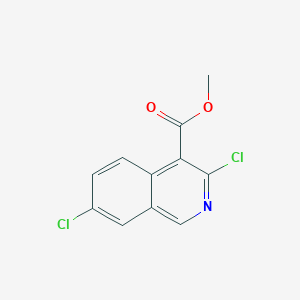
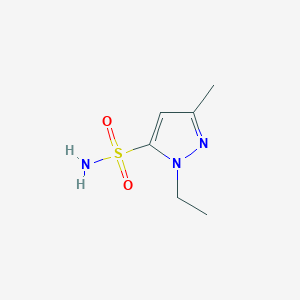
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)

